3-(4-Bromothiophen-2-yl)propanoic acid properties and structure
3-(4-Bromothiophen-2-yl)propanoic acid properties and structure
An In-Depth Technical Guide to 3-(4-Bromothiophen-2-yl)propanoic Acid: Properties, Synthesis, and Applications
Introduction
Thiophene-containing heterocycles are a cornerstone in modern medicinal chemistry and materials science. Their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles and interaction capabilities make them privileged scaffolds in drug discovery. Within this important class of compounds lies 3-(4-Bromothiophen-2-yl)propanoic acid, a versatile bifunctional molecule. The presence of a carboxylic acid group for derivatization, a bromine atom for cross-coupling reactions, and the thiophene core makes it a highly valuable building block for creating complex molecular architectures.
This technical guide provides a comprehensive overview of 3-(4-Bromothiophen-2-yl)propanoic acid for researchers, chemists, and professionals in drug development. We will delve into its core properties, outline a robust synthetic pathway, discuss its characterization, and explore its potential applications, grounding all technical claims in authoritative sources.
Core Molecular Structure and Physicochemical Properties
The structure of 3-(4-Bromothiophen-2-yl)propanoic acid features a propanoic acid side chain attached to the 2-position of a thiophene ring, which is substituted with a bromine atom at the 4-position. This arrangement dictates its chemical reactivity and physical properties.
The molecular formula is C₇H₇BrO₂S[1]. The bromine atom and the carboxylic acid group are key functional handles for synthetic modifications, while the thiophene ring acts as a stable aromatic core.
Physicochemical Data Summary
A compilation of its key properties is presented below. Note that some values are predicted based on computational models due to the limited availability of experimental data for this specific compound.
| Property | Value | Source |
| CAS Number | Not explicitly available; related isomers exist. | |
| Molecular Formula | C₇H₇BrO₂S | [1] |
| Molecular Weight | 235.1 g/mol | |
| Monoisotopic Mass | 233.93501 Da | [1] |
| Physical Form | Solid | |
| Predicted XlogP | 2.1 | [1] |
| Topological Polar Surface Area (TPSA) | 65.5 Ų | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
Synthesis and Mechanistic Insights
While a specific, documented synthesis for 3-(4-Bromothiophen-2-yl)propanoic acid is not readily found in high-impact literature, a logical and robust synthetic route can be designed based on established organic chemistry principles, particularly the Knoevenagel condensation followed by reduction. This approach offers high yields and uses readily available starting materials.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 4-bromo-2-thiophenecarboxaldehyde and malonic acid.
Caption: Proposed two-step synthesis of 3-(4-Bromothiophen-2-yl)propanoic acid.
Detailed Experimental Protocol
Step 1: Knoevenagel Condensation to form (E)-3-(4-bromothiophen-2-yl)acrylic acid
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Reagent Setup: To a round-bottom flask, add 4-bromo-2-thiophenecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (10 vol).
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Catalyst Addition: Add piperidine (0.1 eq) dropwise to the stirring mixture. The use of a piperidine catalyst is crucial as it acts as a base to deprotonate malonic acid, forming a nucleophilic enolate which then attacks the aldehyde carbonyl. Pyridine serves as a basic solvent.
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Reaction: Heat the mixture to reflux (approx. 115°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice. Acidify with concentrated HCl until the pH is ~2-3 to precipitate the acrylic acid product.
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Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under a vacuum to yield the intermediate acrylic acid. This procedure is adapted from general methods for synthesizing acrylic acids from aldehydes and malonic acid[4].
Step 2: Catalytic Hydrogenation to yield 3-(4-Bromothiophen-2-yl)propanoic acid
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Catalyst Setup: In a hydrogenation vessel, suspend the (E)-3-(4-bromothiophen-2-yl)acrylic acid (1.0 eq) in ethanol (20 vol). Add Palladium on Carbon (10% Pd/C, 5 mol%).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (50 psi) and stir vigorously at room temperature for 12-18 hours. The palladium surface catalyzes the addition of hydrogen across the double bond of the acrylic acid.
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Filtration: Upon reaction completion (monitored by TLC or ¹H NMR), carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product.
Spectroscopic Analysis for Structural Elucidation
Confirming the structure of the final product is paramount. A combination of NMR, FT-IR, and mass spectrometry provides a self-validating system for structural verification.
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¹H NMR (Proton NMR): The spectrum should show characteristic signals for the propanoic acid chain (two triplets for the -CH₂-CH₂- protons) and two distinct signals for the thiophene ring protons. The coupling constants between the thiophene protons will confirm their positions.
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¹³C NMR (Carbon NMR): The spectrum will reveal distinct peaks for the carbonyl carbon (~170-180 ppm), the carbons of the thiophene ring (four signals, with the carbon bearing the bromine showing a characteristic shift), and the two methylene carbons of the propanoic acid chain.
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FT-IR (Infrared Spectroscopy): Key vibrational bands will be observable. A broad peak from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretch. A sharp, strong peak will appear around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch[5].
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]+ and a characteristic [M+2]+ peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
Applications in Drug Discovery and Materials Science
The true value of 3-(4-Bromothiophen-2-yl)propanoic acid lies in its utility as a versatile chemical intermediate. Its bifunctional nature allows for sequential or orthogonal synthetic modifications.
Role as a Synthetic Scaffold
The molecule's structure is a launchpad for generating diverse compound libraries for high-throughput screening.
Caption: Synthetic utility and application pathways for the title compound.
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Modification of the Carboxylic Acid: The -COOH group is readily converted into amides, esters, or acid chlorides. This is a standard strategy for exploring structure-activity relationships (SAR) by introducing a variety of functional groups to probe interactions with biological targets[6]. For instance, coupling with different amines can generate libraries of amides to screen for anticancer or antimicrobial activity[7][8].
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Cross-Coupling at the Bromine Site: The bromine atom makes the thiophene ring an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a powerful tool for forming new carbon-carbon bonds by coupling the bromo-thiophene with various boronic acids[9]. This allows for the introduction of diverse aryl or heteroaryl substituents, significantly expanding molecular complexity and enabling the synthesis of mPGES-1 inhibitors and other targeted therapies[9].
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-(4-Bromothiophen-2-yl)propanoic acid is not widely available, data from closely related analogs like 3-(4-Bromophenyl)propionic acid and other brominated thiophenes provide a reliable basis for safe handling protocols[10][11][12].
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Hazard Classification: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation. May also cause respiratory irritation[11][13][14].
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Nitrile gloves
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Chemical safety goggles or a face shield
-
A lab coat
-
-
Handling Precautions: Avoid formation of dust and aerosols. Do not breathe dust, fumes, or vapor. Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry place[11][15].
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention[11].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[10].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[11].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11].
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Conclusion
3-(4-Bromothiophen-2-yl)propanoic acid is more than a simple chemical; it is a strategic tool for innovation in the molecular sciences. Its well-defined reactive sites—the carboxylic acid and the bromo-substituent—provide chemists with reliable and versatile handles for constructing novel molecules with tailored properties. From developing new therapeutic agents to designing advanced organic materials, this compound serves as a critical starting point. Understanding its properties, synthesis, and safe handling is essential for any researcher looking to leverage the power of thiophene chemistry in their work.
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